2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid
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Overview
Description
2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method involves the alkylation of thiazole with 2,2-dimethylpropanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(thiazol-2-yl)propanoic acid
- 3-(Thiazol-2-yl)propanoic acid
- 2,2-Dimethyl-3-(thiazol-4-yl)propanoic acid
Uniqueness
2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid is unique due to the presence of the 2,2-dimethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and selectivity in various applications compared to similar compounds.
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-8(2,7(10)11)5-6-9-3-4-12-6/h3-4H,5H2,1-2H3,(H,10,11) |
InChI Key |
XOLHWETZQDHYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=CS1)C(=O)O |
Origin of Product |
United States |
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